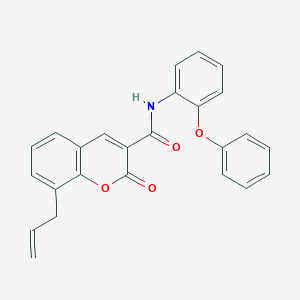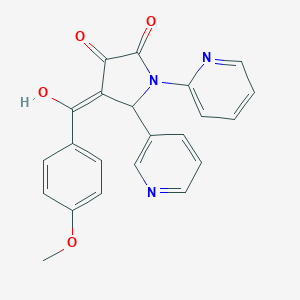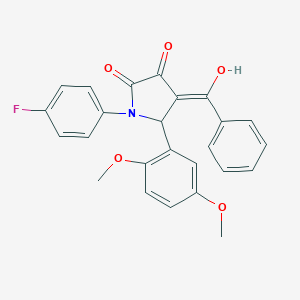![molecular formula C20H25NO2 B389423 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid CAS No. 13225-91-7](/img/structure/B389423.png)
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid (DQC) is an organic acid that has been studied for its potential applications in a variety of scientific fields. DQC is a member of the quinoline family, which is a group of compounds that are characterized by a fused bicyclic system of two pyridines and two benzene rings. As a result, this compound has a wide range of properties that make it an attractive option for researchers in a variety of fields.
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including "6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid," are widely recognized for their anticorrosive properties. They effectively inhibit metallic corrosion due to high electron density and the ability to form stable chelating complexes with metallic surface atoms through coordination bonding. Quinoline derivatives containing polar substituents like hydroxyl, methoxy, amino, and nitro groups are particularly effective in this regard. They adsorb and stabilize on metal surfaces, offering significant protection against corrosion (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Drug Development
Quinoline and its derivatives are a focal point in drug development due to their broad spectrum of bioactivity. These compounds are integral in creating therapeutics for a variety of ailments, including cancer, bacterial and fungal infections, DNA damage, and more. The emphasis on nitrogen-containing hybrid heterocyclic compounds like quinolines is due to their extensive therapeutic potential with comparatively fewer adverse effects. Quinoline-bearing benzimidazole derivatives, in particular, have shown promise as therapeutically active agents. This review encompasses synthetic approaches of biologically active quinolines containing benzimidazole derivatives, their structure-activity relationship studies, and offers an overview of the work done on quinoline derivatives for future research in medicinal chemistry (Salahuddin et al., 2023).
Quinoline Derivatives in Organic Synthesis
Quinoline derivatives are known for their versatility in organic synthesis, where they act as catalysts in various asymmetric syntheses. They are crucial in synthesizing different heterocyclic skeletons such as coumarin, spiro-oxindoles, and benzothiazoles. Their importance is highlighted by their constituting over 60% of drugs and agrochemicals. This review critically summarizes the use of proline and proline derivatives as catalysts in multicomponent reactions, leading to synthetically and biologically relevant heterocycles. It emphasizes the role of L-proline as a 'Green catalyst,' underlining its applications in organic chemistry (Thorat et al., 2022).
Propriétés
IUPAC Name |
6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-20(23)19-15-11-7-5-3-1-2-4-6-8-13-17(15)21-18-14-10-9-12-16(18)19/h9-10,12,14H,1-8,11,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYRWJCJTOMUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=NC3=CC=CC=C3C(=C2CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B389340.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389343.png)
![ethyl (2Z)-2-(3,5-dichloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389345.png)

![1-(2-Chloro-4,5-difluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B389349.png)
![1-Benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B389351.png)

![N-[2-(2-furyl)-1-(3-toluidinocarbonyl)vinyl]-3-thiophenecarboxamide](/img/structure/B389353.png)
![6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389354.png)
![1-Methyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B389355.png)
![6-(3-Phenoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389357.png)


![3,5-dichloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B389364.png)